

LysoSR-549: A Technical Guide for Super-Resolution Microscopy of Lysosomes

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Compound of Interest

Compound Name: LysoSR-549

Cat. No.: B15138588

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **LysoSR-549**, a novel fluorescent probe designed for super-resolution imaging of lysosomes. We will explore its photophysical properties, detail experimental protocols for its application in live-cell imaging, and visualize key experimental workflows. This document is intended to serve as a comprehensive resource for researchers utilizing super-resolution microscopy to investigate lysosomal biology.

Core Properties of LysoSR-549

LysoSR-549 is an acid-regulated, self-blinking fluorescent probe specifically engineered for long-term, whole-cell super-resolution imaging of lysosomes. Its unique chemical structure allows it to accumulate in the acidic environment of lysosomes and exhibit spontaneous blinking, a crucial characteristic for single-molecule localization microscopy (SMLM).

Photophysical Characteristics

The performance of a fluorescent probe in super-resolution microscopy is dictated by its photophysical properties. Below is a summary of the key characteristics of **LysoSR-549**.

Property	Value
Excitation Wavelength (λ_{ex})	549 nm
Emission Wavelength (λ_{em})	583 nm
Molar Extinction Coefficient	$\sim 101,000 \text{ M}^{-1}\text{cm}^{-1}$
Quantum Yield	~ 0.88

Note: Some photophysical data is based on the core fluorophore, Janelia Fluor 549, and may be subject to slight variations in the **LysoSR-549** construct.

Experimental Protocols

The following protocols provide a general framework for utilizing **LysoSR-549** in live-cell super-resolution microscopy. Optimization may be required for specific cell types and experimental conditions.

Live-Cell Staining with LysoSR-549

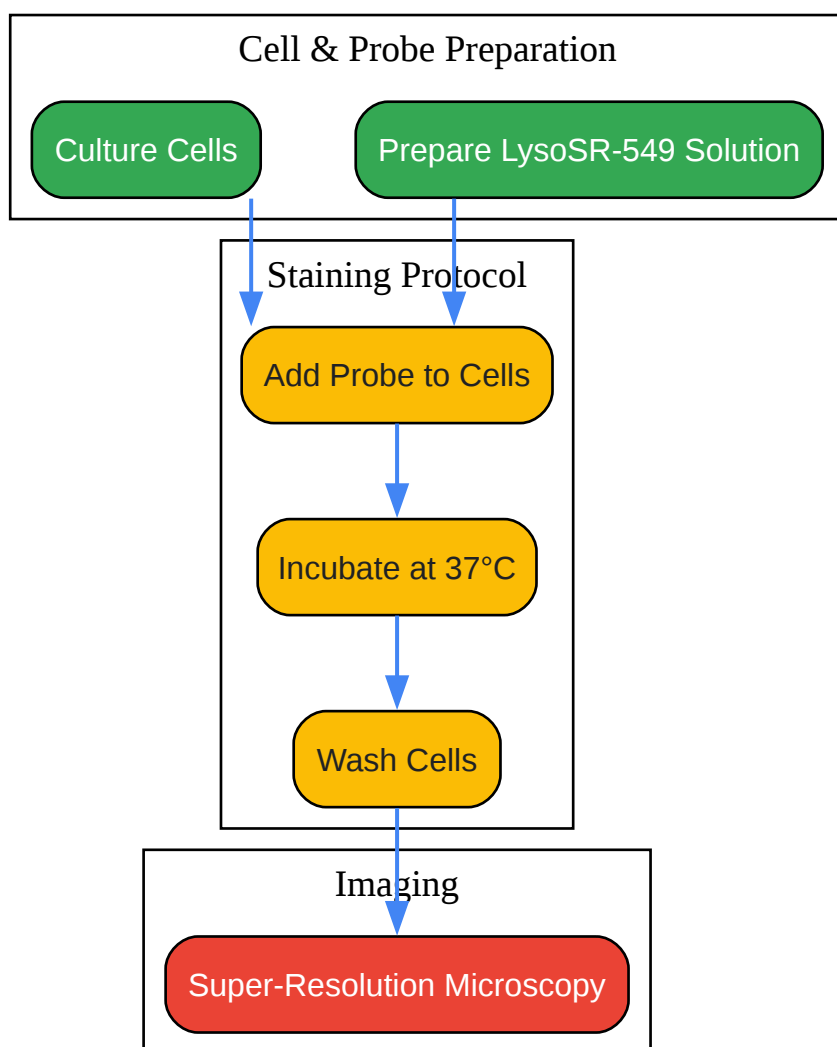
- **Cell Preparation:** Culture cells to the desired confluency on imaging-appropriate glass-bottom dishes or coverslips.
- **Probe Preparation:** Prepare a stock solution of **LysoSR-549** in anhydrous DMSO. Further dilute the stock solution in pre-warmed, serum-free culture medium to the final working concentration (typically in the nanomolar to low micromolar range).
- **Cell Staining:** Remove the culture medium from the cells and add the **LysoSR-549**-containing medium.
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ atmosphere.
- **Washing:** Gently wash the cells two to three times with pre-warmed, complete culture medium to remove any unbound probe.
- **Imaging:** The cells are now ready for imaging. It is recommended to image the cells in a complete culture medium without phenol red to reduce background fluorescence.

Super-Resolution Microscopy (SMLM)

- **Microscope Setup:** Utilize a super-resolution microscope system equipped for single-molecule localization, such as STORM or PALM. A high-power 561 nm laser is typically used for excitation and a 405 nm laser can be used for photo-activation if required by the specific SMLM technique.
- **Image Acquisition:** Acquire a time-series of thousands of images at a high frame rate. The spontaneous blinking of **LysoSR-549** in the acidic lysosomal environment allows for the temporal separation of individual fluorophore emissions.
- **Data Processing:** Process the acquired image series using appropriate SMLM software to localize the precise coordinates of each blinking event.
- **Image Reconstruction:** Reconstruct the final super-resolution image from the localized coordinates, revealing the sub-diffraction-limited structure of the lysosomes.

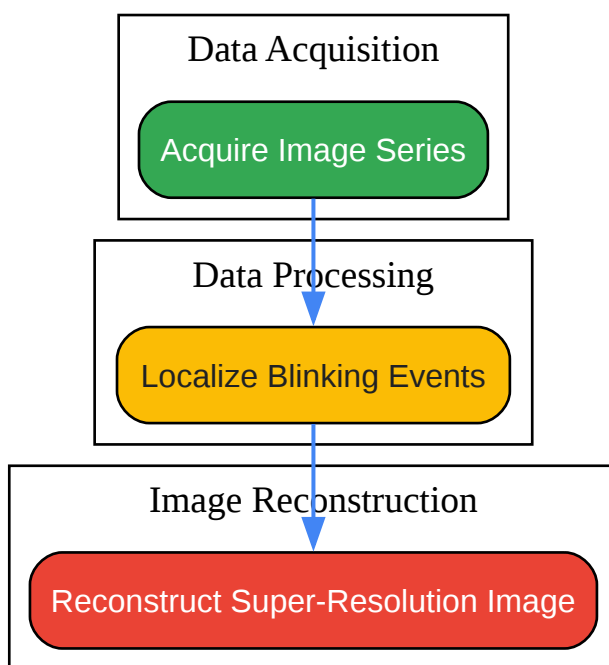
Visualizing Experimental Workflows

To better illustrate the processes involved in utilizing **LysoSR-549**, the following diagrams have been generated using the DOT language.



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Caption: Workflow for staining live cells with **LysoSR-549**.

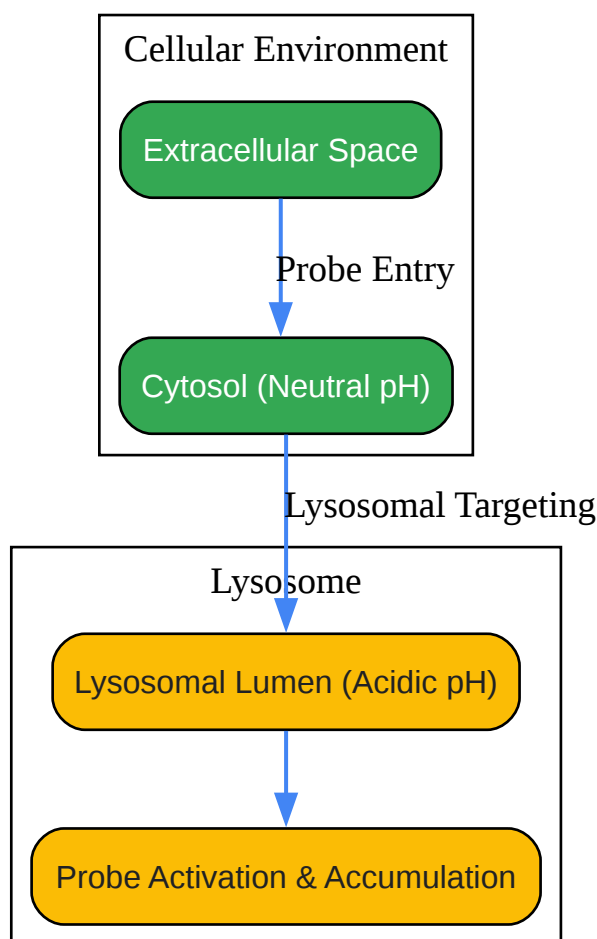


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Caption: Workflow for Single-Molecule Localization Microscopy (SMLM).

Signaling and Targeting Pathway

The lysosome-specific targeting of **LysoSR-549** is primarily driven by the acidic environment of the lysosome. The probe contains a pH-sensitive switch that is activated in the low pH of the lysosomal lumen, leading to its accumulation and fluorescence.



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Caption: Simplified diagram of **LysoSR-549**'s lysosomal targeting mechanism.

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